[1-(4-chlorobenzyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol
Overview
Description
[1-(4-chlorobenzyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol is a chemical compound that has shown potential in scientific research.
Mechanism of Action
The exact mechanism of action of [1-(4-chlorobenzyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain, including the mu-opioid receptor and the dopamine transporter.
Biochemical and Physiological Effects
Studies have shown that [1-(4-chlorobenzyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol can produce a range of biochemical and physiological effects. These include pain relief, reduced inflammation, and a decrease in drug-seeking behavior in addicted individuals.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(4-chlorobenzyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol in lab experiments is its potential to produce consistent results. However, one limitation is that it can be difficult to obtain and may be expensive.
Future Directions
There are many potential future directions for research on [1-(4-chlorobenzyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol. Some possible avenues of research include further exploring its potential as a pain reliever and anti-inflammatory agent, studying its effects on addiction and substance abuse disorders, and investigating its potential as a treatment for other diseases and conditions. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Scientific Research Applications
[1-(4-chlorobenzyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol has been studied for its potential in treating various diseases and conditions. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for treating pain and inflammation. It has also been studied for its potential in treating addiction and substance abuse disorders.
properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO2/c20-17-6-4-16(5-7-17)14-21-10-8-19(15-22,9-11-21)13-18-3-1-2-12-23-18/h4-7,18,22H,1-3,8-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLMBWRIMPBXMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC2(CCN(CC2)CC3=CC=C(C=C3)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Chlorophenyl)methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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